molecular formula C5H9N B13063080 (2R)-2-methylbutanenitrile CAS No. 137120-33-3

(2R)-2-methylbutanenitrile

Cat. No.: B13063080
CAS No.: 137120-33-3
M. Wt: 83.13 g/mol
InChI Key: RCEJCSULJQNRQQ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Methylbutanenitrile is an organic compound with the molecular formula C5H9N. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which is crucial for its chemical properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-2-Methylbutanenitrile can be synthesized through various methods. One common approach involves the reaction of ®-2-Methylbutanol with a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form ®-2-Methylbutyl chloride. This intermediate is then reacted with sodium cyanide (NaCN) in a nucleophilic substitution reaction to yield ®-2-Methylbutanenitrile.

Industrial Production Methods

In an industrial setting, the production of ®-2-Methylbutanenitrile may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-2-Methylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 2-Methylbutanoic acid.

    Reduction: 2-Methylbutylamine.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

®-2-Methylbutanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of agrochemicals, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-Methylbutanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyano group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Methylbutanenitrile: The enantiomer of ®-2-Methylbutanenitrile with different spatial arrangement.

    2-Methylpropanenitrile: A structural isomer with a different carbon chain arrangement.

    3-Methylbutanenitrile: Another structural isomer with the cyano group attached to a different carbon atom.

Uniqueness

®-2-Methylbutanenitrile is unique due to its specific chiral configuration, which can lead to different biological activities and chemical reactivities compared to its enantiomer and structural isomers. This uniqueness is crucial in applications where stereochemistry plays a significant role, such as in drug design and synthesis.

Properties

CAS No.

137120-33-3

Molecular Formula

C5H9N

Molecular Weight

83.13 g/mol

IUPAC Name

(2R)-2-methylbutanenitrile

InChI

InChI=1S/C5H9N/c1-3-5(2)4-6/h5H,3H2,1-2H3/t5-/m1/s1

InChI Key

RCEJCSULJQNRQQ-RXMQYKEDSA-N

Isomeric SMILES

CC[C@@H](C)C#N

Canonical SMILES

CCC(C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.